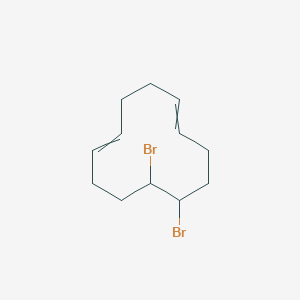
9,10-Dibromocyclododeca-1,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dibromocyclododeca-1,5-diene is a chemical compound with the molecular formula C12H18Br2 It is a brominated derivative of cyclododecadiene, characterized by the presence of two bromine atoms at the 9th and 10th positions of the cyclododeca-1,5-diene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dibromocyclododeca-1,5-diene typically involves the bromination of cyclododeca-1,5-diene. This can be achieved through the addition of bromine (Br2) to the diene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination and ensure selective addition at the 9th and 10th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dibromocyclododeca-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of cyclododeca-1,5-diene or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with m-CPBA can produce epoxides.
Applications De Recherche Scientifique
9,10-Dibromocyclododeca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research into its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 9,10-Dibromocyclododeca-1,5-diene exerts its effects is largely dependent on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound’s double bonds react with oxidizing agents to form epoxides or other oxygenated products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododeca-1,5-diene: The parent compound without bromine atoms.
1,5-Cyclooctadiene: A smaller ring diene with similar reactivity.
1,3-Butadiene: A simpler diene used in polymer synthesis.
Uniqueness
9,10-Dibromocyclododeca-1,5-diene is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated counterparts. The bromine atoms make it more reactive in substitution and elimination reactions, and its larger ring size compared to smaller dienes like 1,3-butadiene provides different steric and electronic effects.
Propriétés
Numéro CAS |
91025-77-3 |
|---|---|
Formule moléculaire |
C12H18Br2 |
Poids moléculaire |
322.08 g/mol |
Nom IUPAC |
9,10-dibromocyclododeca-1,5-diene |
InChI |
InChI=1S/C12H18Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h3-6,11-12H,1-2,7-10H2 |
Clé InChI |
IKCLKSNBIZRPOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C(CCC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



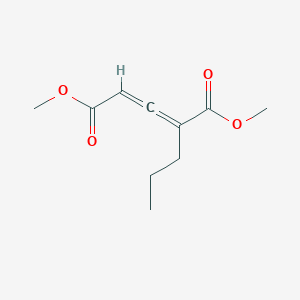
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

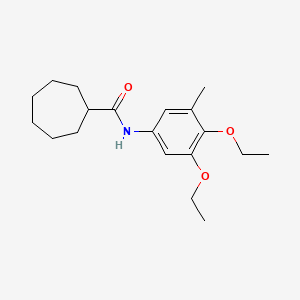
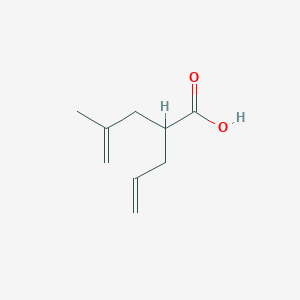
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
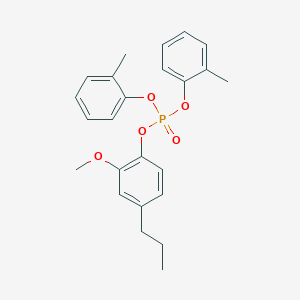

![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)

![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
